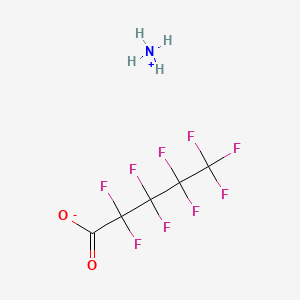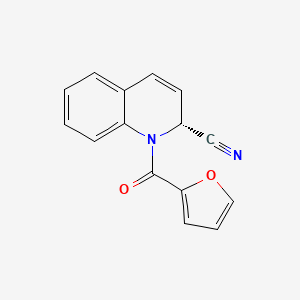
(R)-1-(Furan-2-carbonyl)-1,2-dihydroquinoline-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-1-(Furan-2-carbonyl)-1,2-dihydroquinoline-2-carbonitrile is a complex organic compound that features a furan ring, a quinoline moiety, and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(Furan-2-carbonyl)-1,2-dihydroquinoline-2-carbonitrile typically involves the coupling of a furan derivative with a quinoline precursor. One common method involves the dehydrogenative coupling of furfuryl alcohol with carbonyl compounds under mild reaction conditions. This reaction is catalyzed by iPr PNP-Mn and a weak base such as Cs₂CO₃ .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry and efficient catalytic processes are likely to be employed to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
®-1-(Furan-2-carbonyl)-1,2-dihydroquinoline-2-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The compound can undergo nucleophilic substitution reactions at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a palladium catalyst are used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include furan-2,5-dicarboxylic acid derivatives, primary amines, and substituted quinoline derivatives.
Scientific Research Applications
Chemistry
In chemistry, ®-1-(Furan-2-carbonyl)-1,2-dihydroquinoline-2-carbonitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and materials science .
Biology
Medicine
In medicinal chemistry, ®-1-(Furan-2-carbonyl)-1,2-dihydroquinoline-2-carbonitrile is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry
In the industrial sector, the compound can be used in the production of advanced materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells .
Mechanism of Action
The mechanism of action of ®-1-(Furan-2-carbonyl)-1,2-dihydroquinoline-2-carbonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The furan ring and quinoline moiety can engage in π-π stacking interactions and hydrogen bonding, which are crucial for its biological activity. The nitrile group can also participate in covalent bonding with nucleophilic sites on proteins and other biomolecules .
Comparison with Similar Compounds
Similar Compounds
Furan-2-carbonyl chloride: A simpler derivative with similar reactivity but lacking the quinoline moiety.
Furan-2,5-dicarbonyl chloride: Another related compound with two carbonyl groups, offering different reactivity and applications.
3-(Furan-2-carbonyl)benzoic acid: A compound with a benzoic acid moiety, providing different chemical properties and uses.
Uniqueness
®-1-(Furan-2-carbonyl)-1,2-dihydroquinoline-2-carbonitrile is unique due to its combination of a furan ring, a quinoline moiety, and a nitrile group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C15H10N2O2 |
|---|---|
Molecular Weight |
250.25 g/mol |
IUPAC Name |
(2R)-1-(furan-2-carbonyl)-2H-quinoline-2-carbonitrile |
InChI |
InChI=1S/C15H10N2O2/c16-10-12-8-7-11-4-1-2-5-13(11)17(12)15(18)14-6-3-9-19-14/h1-9,12H/t12-/m1/s1 |
InChI Key |
VUJBNBLXFORPGS-GFCCVEGCSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=C[C@@H](N2C(=O)C3=CC=CO3)C#N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(N2C(=O)C3=CC=CO3)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


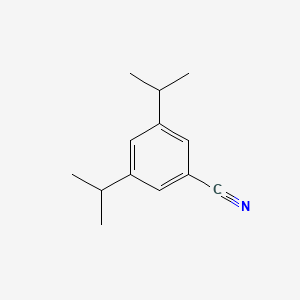
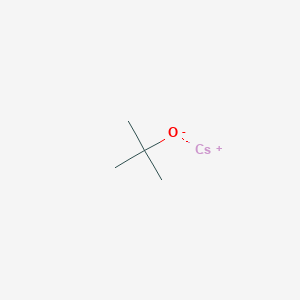
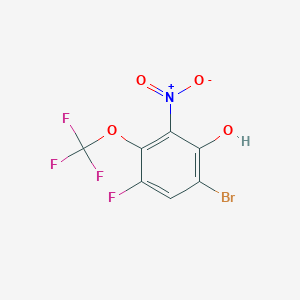
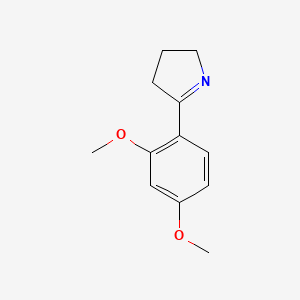
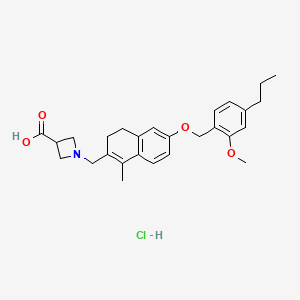

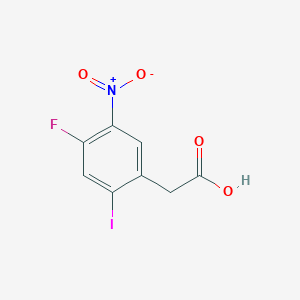
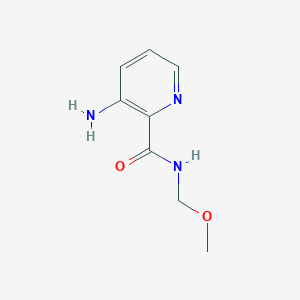
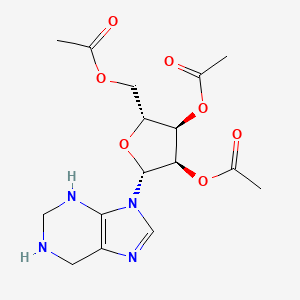
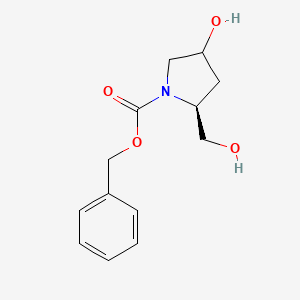

![(2R,3R)-rel-Methyl 3-aminobicyclo[2.2.2]octane-2-carboxylate hydrochloride](/img/structure/B12847206.png)
